

Application Notes and Protocols: Synergistic Combination of VB-111 (Ofranergene Obadenovec) with Chemotherapy

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Compound of Interest

Compound Name: Anticancer agent 111

Cat. No.: B12375237

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Introduction

VB-111 (ofranergene obadenovec, or ofra-vec) is an investigational, non-replicating adenoviral vector-based gene therapy designed with a dual mechanism of action for the treatment of solid tumors.[1][2][3] It selectively targets angiogenic blood vessels, leading to vascular disruption, and stimulates an anti-tumor immune response.[3][4] The therapy consists of an Adenovirus 5 vector carrying a pro-apoptotic transgene (a Fas-tumor necrosis factor receptor 1 chimera) under the control of a murine pre-proendothelin-1 (PPE-1-3x) promoter, which is specifically activated in angiogenic endothelial cells.[1][3] The rationale for combining VB-111 with traditional chemotherapy, such as paclitaxel, is to leverage these dual mechanisms to create a synergistic anti-tumor effect: VB-111 attacks the tumor's blood supply and recruits immune cells, while chemotherapy directly targets cancer cells.[2][5] Preclinical studies identified synergistic effects when VB-111 was combined with chemotherapeutic agents.[5] Clinical investigations have primarily focused on its use in platinum-resistant ovarian cancer (PROC) and recurrent glioblastoma (rGBM).[6][7]

Mechanism of Action and Hypothesized Synergy

VB-111's therapeutic strategy is twofold:

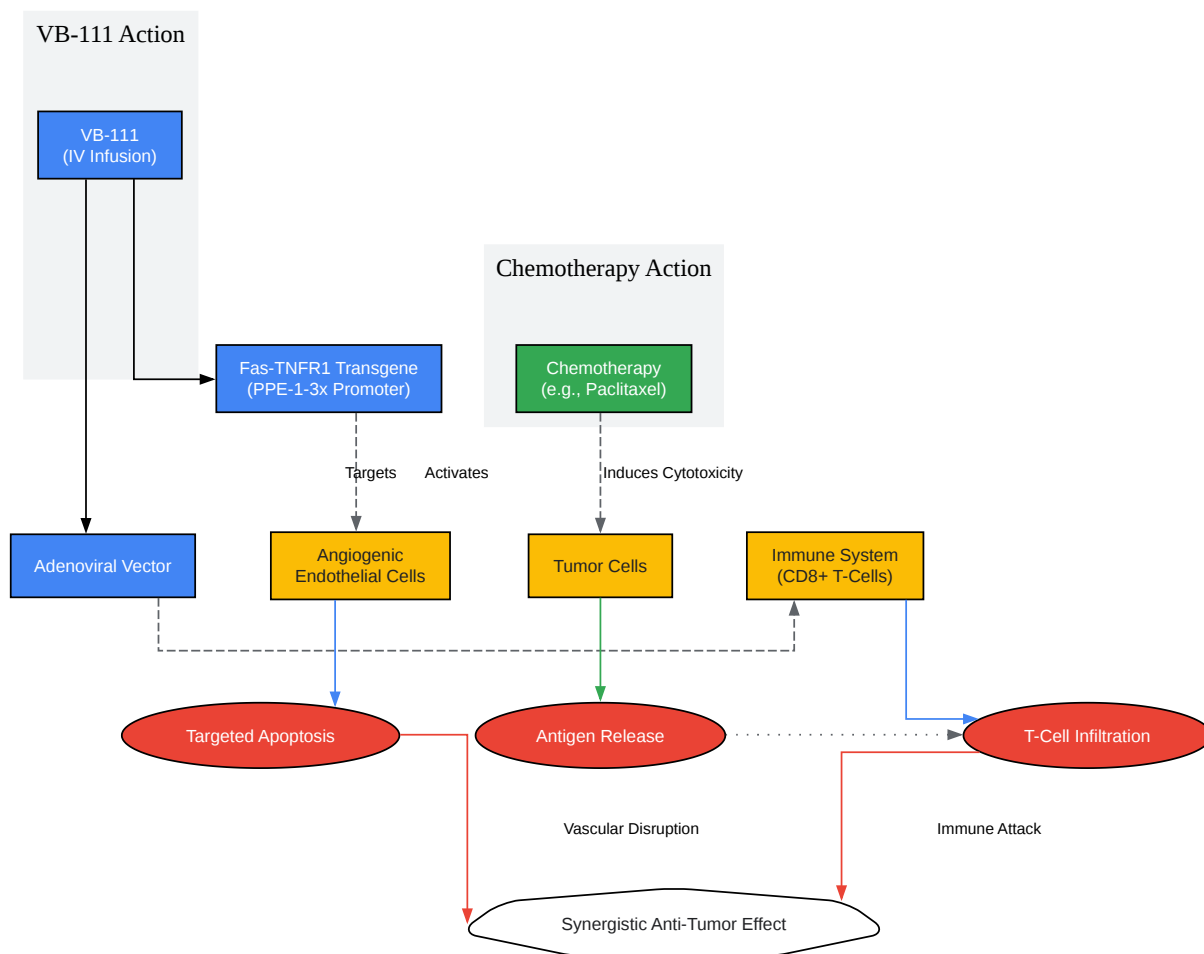
- **Targeted Vascular Disruption:** Upon intravenous administration, the adenoviral vector targets endothelial cells of the tumor neovasculature. The PPE-1-3x promoter drives the expression

of the Fas-TNFR1 transgene specifically in these cells, inducing targeted apoptosis. This leads to the destruction of the tumor's blood supply, inhibiting tumor growth.^{[2][8]}

- **Anti-Tumor Immune Activation:** The adenoviral vector acts as an immunogenic agent, triggering an inflammatory response within the tumor microenvironment. This response is characterized by the infiltration of cytotoxic CD8⁺ T-cells, which can then recognize and attack tumor cells.^{[3][4][6]}

The proposed synergy with chemotherapy operates on two levels:

- **Enhanced Drug Delivery:** By disrupting tumor vasculature, VB-111 may increase vessel permeability, potentially improving the delivery and efficacy of co-administered cytotoxic agents like paclitaxel.
- **Coordinated Immuno-Oncologic Attack:** Chemotherapy-induced cancer cell death can release tumor-associated antigens. These antigens can then be presented to the CD8⁺ T-cells recruited by VB-111, leading to a more robust and specific anti-tumor immune response.



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Caption: Dual mechanism of VB-111 and its proposed synergy with chemotherapy.

Data Presentation: Summary of Clinical Trials

Clinical trials investigating VB-111 in combination with chemotherapy have yielded mixed results. Early phase trials showed significant promise, particularly in platinum-resistant ovarian cancer. However, these findings were not replicated in a large-scale Phase 3 study.

Table 1: Phase 1/2 Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer (NCT01711970)

Parameter	Sub-Therapeutic Dose Cohort	Therapeutic Dose Cohort	Reference
Patient Population	Recurrent platinum-resistant ovarian cancer	Recurrent platinum-resistant ovarian cancer	[6]
Treatment	Escalating doses of VB-111 + weekly paclitaxel	VB-111 (1x10 ¹³ VPs) + weekly paclitaxel (80 mg/m ²)	[4][6]
CA-125 Response Rate	Not Reported	58%	[6][9]
Median Overall Survival (OS)	173 days (5.8 months)	498 days (16.6 months)	[4][6]

| Key Observation | Treatment was safe and well-tolerated. Favorable outcomes were associated with the induction of an immunotherapeutic effect, evidenced by CD8+ T-cell infiltration in tumor specimens. | Treatment was safe and well-tolerated. Favorable outcomes were associated with the induction of an immunotherapeutic effect, evidenced by CD8+ T-cell infiltration in tumor specimens. |[6] |

Table 2: Phase 3 OVAL Study of VB-111 + Paclitaxel in Platinum-Resistant Ovarian Cancer (NCT03398655)

Parameter	VB-111 + Paclitaxel Arm	Placebo + Paclitaxel Arm	Reference
Patient Population	409 randomized patients with recurrent platinum-resistant ovarian cancer	409 randomized patients with recurrent platinum-resistant ovarian cancer	[1][10]
Treatment	VB-111 (1x10 ¹³ VPs) IV every 8 weeks + weekly paclitaxel (80 mg/m ²)	Placebo IV every 8 weeks + weekly paclitaxel (80 mg/m ²)	[1]
Median Progression-Free Survival (PFS)	5.29 months	5.36 months	[1][10]
Median Overall Survival (OS)	13.37 months	13.14 months	[1][10]
RECIST 1.1 Objective Response Rate (ORR)	28.9%	29.6%	[1]
CA-125 Objective Response Rate (ORR)	41.1%	49.4%	[1]

| Conclusion | The addition of VB-111 to paclitaxel did not improve PFS or OS. The study failed to meet its dual primary endpoints. | The addition of VB-111 to paclitaxel did not improve PFS or OS. The study failed to meet its dual primary endpoints. |[1] |

Table 3: Phase 3 GLOBE Study of VB-111 + Bevacizumab in Recurrent Glioblastoma (NCT02511405)

Parameter	VB-111 + Bevacizumab Arm	Bevacizumab Monotherapy Arm	Reference
Patient Population	Patients with recurrent glioblastoma (rGBM)	Patients with recurrent glioblastoma (rGBM)	[7]
Treatment	Upfront combination of VB-111 (10 ¹³ VPs) every 8 weeks + bevacizumab (10 mg/kg) every 2 weeks	Bevacizumab monotherapy	[7]
Primary Endpoint	Overall Survival (OS)	Overall Survival (OS)	[7]
Outcome	The study failed to show a survival benefit for the upfront combination therapy.	The study failed to show a survival benefit for the upfront combination therapy.	[7]

| Key Observation | Researchers noted that the lack of a VB-111 monotherapy "priming" phase, which was present in a more successful Phase 2 study, may explain the difference in results. | Researchers noted that the lack of a VB-111 monotherapy "priming" phase, which was present in a more successful Phase 2 study, may explain the difference in results. |[7][8] |

Experimental Protocols

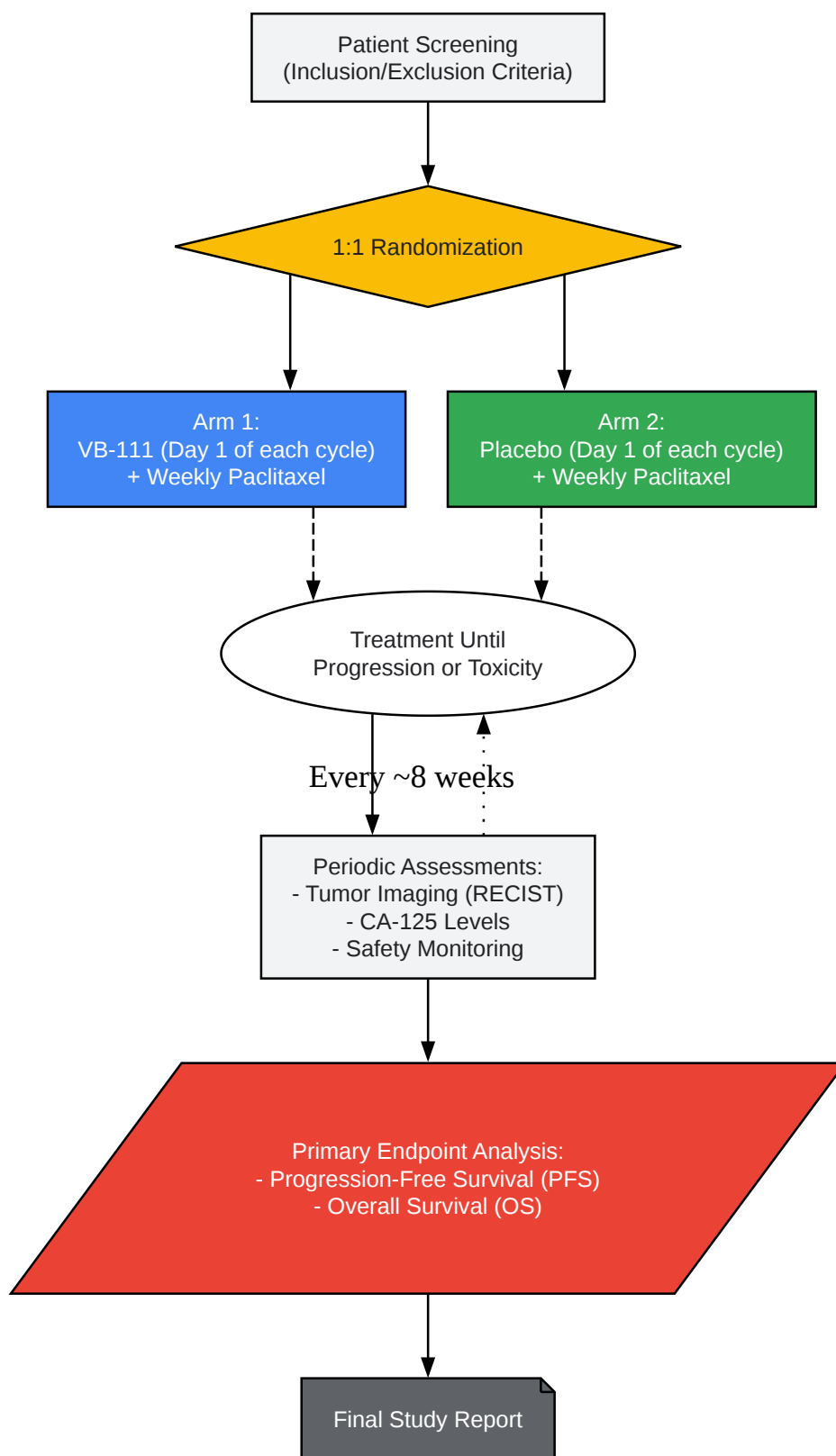
The following protocol is based on the methodology of the Phase 3 OVAL clinical trial (NCT03398655) for evaluating the efficacy and safety of VB-111 in combination with paclitaxel.

Protocol 1: Efficacy and Safety Assessment of VB-111 with Paclitaxel in Platinum-Resistant Ovarian Cancer

- Objective: To determine if the addition of VB-111 to weekly paclitaxel improves Progression-Free Survival (PFS) and/or Overall Survival (OS) compared to paclitaxel alone in patients with recurrent platinum-resistant ovarian cancer.

- Study Design: A randomized, placebo-controlled, double-blind, multi-center Phase 3 trial.[\[1\]](#)
[\[3\]](#)
- Patient Population (Inclusion Criteria):
 - Females aged ≥ 18 years with histologically confirmed recurrent epithelial ovarian cancer.
[\[11\]](#)[\[12\]](#)
 - Documented platinum-resistant disease.[\[11\]](#)[\[12\]](#)
 - Measurable disease according to RECIST 1.1 criteria.[\[11\]](#)
 - Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[\[11\]](#)
 - Adequate hematological, renal, and liver function.[\[12\]](#)
- Randomization and Treatment:
 - Eligible patients are randomized 1:1 into two treatment arms.[\[1\]](#)
 - Arm 1 (Experimental): VB-111 (1×10^{13} viral particles) administered as an IV infusion on Day 1 of each 56-day cycle, combined with paclitaxel (80 mg/m^2) administered as a weekly IV infusion.[\[1\]](#)[\[3\]](#)
 - Arm 2 (Control): Placebo administered as an IV infusion on Day 1 of each 56-day cycle, combined with paclitaxel (80 mg/m^2) administered as a weekly IV infusion.[\[1\]](#)[\[3\]](#)
 - Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[\[3\]](#)
- Assessments:
 - Efficacy:
 - Tumor assessments via CT or MRI scans performed at baseline and periodically during the study.
 - Serum CA-125 levels measured at baseline and throughout the treatment period.

- Primary endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) as determined by a Blinded Independent Central Review (BICR).[\[1\]](#)
- Safety:
 - Monitoring and grading of adverse events (AEs) and serious adverse events (SAEs) according to NCI CTCAE.
 - Regular physical examinations, vital signs, and clinical laboratory tests.
- Data Analysis:
 - The primary analysis compares OS and PFS between the two arms using a log-rank test.
 - Hazard ratios (HR) and their corresponding confidence intervals are calculated.
 - Secondary endpoints like Objective Response Rate (ORR) are compared using appropriate statistical methods.



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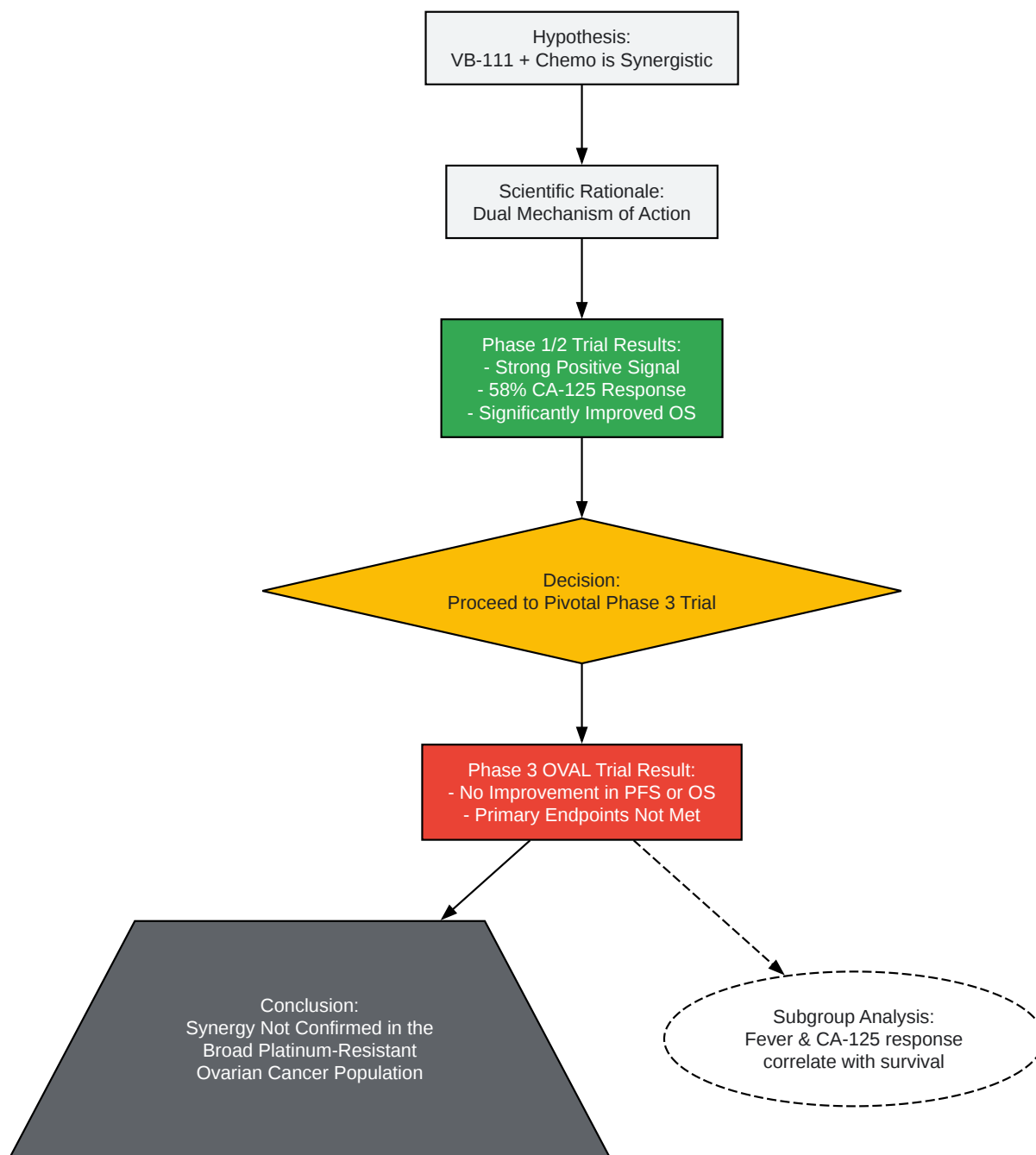
Caption: Experimental workflow for a randomized controlled trial of VB-111.

Analysis and Interpretation

The journey of VB-111 in combination with chemotherapy illustrates a common challenge in drug development: translating promising early-phase results into late-phase clinical success. The Phase 1/2 trial in PROC demonstrated a remarkable survival benefit, with median OS extended by nearly a year in the therapeutic dose group.^[6] This, along with evidence of immune cell infiltration, provided a strong rationale for the Phase 3 OVAL study.^[6]

However, the definitive OVAL trial failed to confirm this benefit, showing no statistically significant improvement in either PFS or OS for the VB-111 combination arm compared to paclitaxel alone.^{[1][10]} This discrepancy raises critical questions for researchers. Potential explanations include differences in patient populations, the complexities of the tumor microenvironment in a larger, more heterogeneous group, or the possibility that the initial findings were an anomaly.

Interestingly, subgroup analyses from the OVAL trial suggested that certain patient responses, such as the occurrence of post-treatment fever (a known side effect of VB-111) and a drop in CA-125 levels, did correlate with better survival outcomes.^{[9][10]} This suggests that while the combination was not effective for the broad study population, a subset of patients may have derived a benefit. The key challenge is identifying these patients prospectively.



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Caption: Logical relationship from hypothesis to clinical trial outcome.

Conclusion and Future Directions

For researchers and drug development professionals, the case of VB-111 combined with paclitaxel serves as a critical case study. Despite a strong preclinical and biological rationale, and highly encouraging Phase 1/2 data, the combination did not demonstrate a clinical benefit in a large, randomized Phase 3 trial for platinum-resistant ovarian cancer.[1]

Future research into VB-111 or similar vascular-disrupting and immune-stimulating agents should focus on several key areas:

- **Biomarker Identification:** The correlation of post-treatment fever and CA-125 response with improved outcomes suggests a need for predictive biomarkers to identify patients most likely to benefit from this therapeutic approach.[10]
- **Alternative Dosing and Scheduling:** The divergent results between Phase 2 and Phase 3 trials for VB-111 in glioblastoma (primed vs. unprimed combination) suggest that the timing and sequence of administration are critical.[7][8] Future protocols could explore a VB-111 monotherapy priming period before introducing chemotherapy to maximize the immune-stimulatory effect.
- **Novel Combinations:** While the combination with paclitaxel was unsuccessful in a broad population, exploring combinations with other agents, such as PARP inhibitors or different classes of chemotherapy, may still hold promise in molecularly defined patient subgroups.

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